



Technical Support Center: Enhancing Brain Exposure of JNJ-31020028

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Compound of Interest		
Compound Name:	(R)-JNJ-31020028	
Cat. No.:	B1662126	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the brain exposure of JNJ-31020028, a selective neuropeptide Y (NPY) Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is JNJ-31020028 and why is its brain exposure a concern?

JNJ-31020028 is a potent and selective antagonist of the NPY Y2 receptor, which is a target for various neurological and psychiatric disorders. While it is described as a brain-penetrant molecule, studies have revealed that its entry into the central nervous system (CNS) is significantly limited by the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier (BBB). This can result in sub-therapeutic concentrations in the brain, hindering its efficacy in preclinical and potentially in clinical settings.

Q2: What are the key physicochemical properties of JNJ-31020028?

Understanding the physicochemical properties of JNJ-31020028 is crucial for designing experiments to improve its CNS penetration.



Property	Value	Source
Molecular Formula	C34H36FN5O2	[1]
Molecular Weight	565.68 g/mol	[1]
Solubility	Soluble in DMSO, insoluble in water.	[2]
pIC50 (human Y2 receptor)	8.07	[3][4]
pIC50 (rat Y2 receptor)	8.22	[3][4]

Q3: How significant is the impact of P-glycoprotein (P-gp) on the brain uptake of JNJ-31020028?

The impact of P-gp is substantial. Positron Emission Tomography (PET) imaging studies using a radiolabeled analog of JNJ-31020028, N-[11C]methyl-(R)-JNJ-31020028, have demonstrated a significant increase in brain uptake when co-administered with a P-gp inhibitor.

Condition	Brain Uptake Increase	Time Point	P-gp Inhibitor	Source
Pre-treatment with Tariquidar	> 3-fold	15 minutes post- administration	Tariquidar	[1]

This data strongly suggests that P-gp-mediated efflux is a primary obstacle to achieving higher brain concentrations of JNJ-31020028.

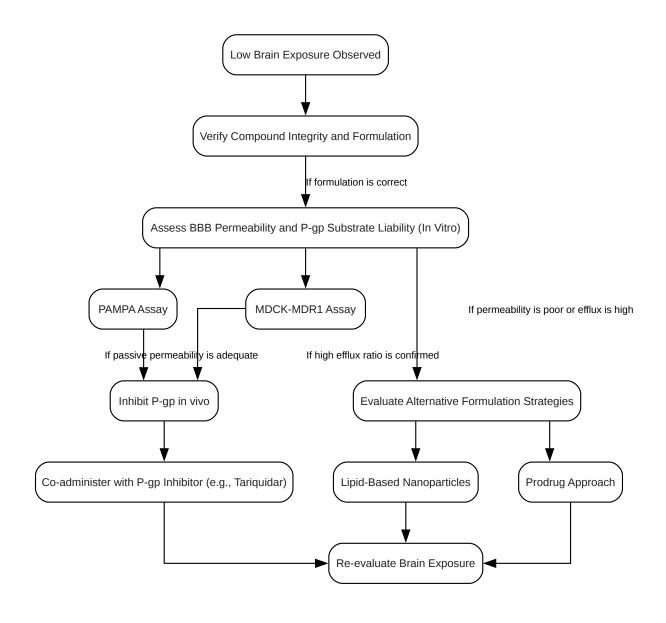
Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues related to the low brain exposure of JNJ-31020028 in your experiments.

Problem: Inconsistent or low brain-to-plasma ratio of JNJ-31020028 in in vivo studies.

Workflow for Troubleshooting Low Brain Exposure





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Caption: Workflow for troubleshooting low brain exposure of JNJ-31020028.

Possible Cause 1: P-glycoprotein (P-gp) mediated efflux.

Troubleshooting Steps:



- Confirm P-gp Substrate Liability: Utilize in vitro models such as the MDCK-MDR1 assay to determine the efflux ratio of JNJ-31020028. An efflux ratio significantly greater than 2 suggests it is a P-gp substrate.
- In Vivo P-gp Inhibition: Co-administer JNJ-31020028 with a known P-gp inhibitor (e.g., tariquidar, cyclosporine A, elacridar) in your animal model. A significant increase in the brain-to-plasma concentration ratio will confirm P-gp mediated efflux as the primary barrier.

Possible Cause 2: Poor passive permeability across the blood-brain barrier.

- Troubleshooting Steps:
 - Assess Passive Permeability: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) for the blood-brain barrier (PAMPA-BBB). This will provide an indication of the compound's ability to passively diffuse across a lipid membrane, independent of transporters.
 - Chemical Modification: If passive permeability is inherently low, consider medicinal chemistry efforts to optimize physicochemical properties such as lipophilicity and molecular size, while maintaining affinity for the Y2 receptor.

Possible Cause 3: Inadequate formulation.

- Troubleshooting Steps:
 - Solubility Issues: Given JNJ-31020028's poor water solubility, ensure your formulation fully solubilizes the compound for administration. The use of co-solvents like DMSO or cyclodextrins has been reported.[5]
 - Advanced Formulations: For persistent delivery challenges, explore advanced formulation strategies designed to overcome P-gp efflux.
 - Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles SLNs): Encapsulating JNJ-31020028 in lipidic nanocarriers can mask it from P-gp and facilitate its transport across the BBB.[6]



- Prodrugs: Modify the structure of JNJ-31020028 to create a more lipophilic prodrug that can cross the BBB and then be converted to the active compound within the CNS.[7]
- Chitosan Nanoparticles: These have been shown to enhance brain delivery of P-gp substrates, potentially by transiently opening tight junctions and inhibiting P-gp.[3][4]

Experimental Protocols

Protocol 1: In Vitro Assessment of BBB Permeability using the PAMPA-BBB Assay

This protocol provides a general guideline for assessing the passive permeability of JNJ-31020028 across an artificial BBB model.

- Plate Preparation:
 - A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane.
 - A 96-well acceptor plate is filled with a buffer solution (e.g., phosphate-buffered saline, pH
 7.4) containing a solubilizing agent if necessary.
- Compound Preparation:
 - Prepare a stock solution of JNJ-31020028 in DMSO.
 - Dilute the stock solution in the donor buffer to the final desired concentration (e.g., 100 μM), ensuring the final DMSO concentration is low (<1%).
- Assay Procedure:
 - Add the JNJ-31020028 solution to the donor plate wells.
 - Place the donor plate on top of the acceptor plate, creating a "sandwich".
 - Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
- Analysis:



- After incubation, measure the concentration of JNJ-31020028 in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
- Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 [drug]acceptor / [drug]equilibrium)) * (Vd * Va) / ((Vd + Va) * A * t) where Vd and Va are the volumes of the donor and acceptor wells, A is the area of the membrane, and t is the incubation time.

Protocol 2: In Vitro Assessment of P-gp Efflux using the MDCK-MDR1 Assay

This protocol determines if JNJ-31020028 is a substrate for the human P-gp transporter.

Cell Culture:

- Culture Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed.
- Monitor the integrity of the cell monolayer by measuring the trans-epithelial electrical resistance (TEER).

Transport Studies:

- Apical to Basolateral (A-B) Transport: Add JNJ-31020028 to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
- Basolateral to Apical (B-A) Transport: Add JNJ-31020028 to the basolateral chamber and measure its appearance in the apical chamber over time.

Analysis:

- Quantify the concentration of JNJ-31020028 in the respective chambers at different time points using LC-MS/MS.
- Calculate the apparent permeability coefficients (Papp) for both directions: Papp = (dQ/dt)
 / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration.



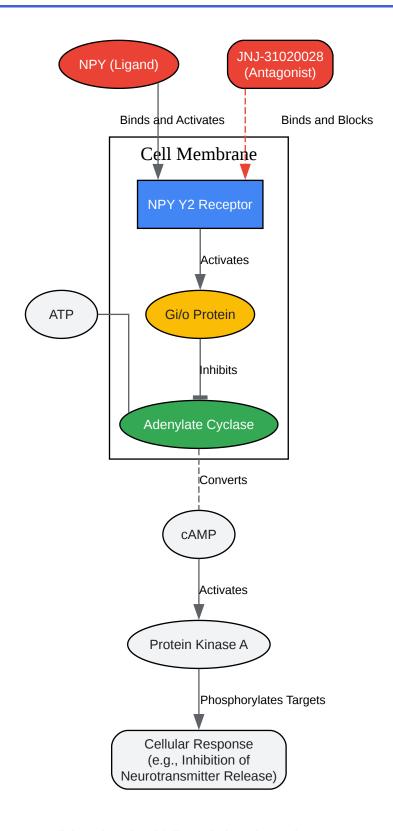
- Calculate the efflux ratio (ER): ER = Papp(B-A) / Papp(A-B)
- An ER ≥ 2 is a strong indicator that the compound is a substrate of P-gp.[8]

Signaling Pathway

NPY Y2 Receptor Signaling Pathway

The Neuropeptide Y (NPY) Y2 receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, NPY, or an antagonist like JNJ-31020028, it modulates downstream signaling cascades. JNJ-31020028 acts by blocking the NPY-induced signaling.





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Caption: Simplified signaling pathway of the NPY Y2 receptor and the antagonistic action of JNJ-31020028.



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